N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyrrolidine ring, which is commonly found in many pharmacologically active compounds.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-methoxyphenyl isocyanate with thiosemicarbazide under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Chemical Reactions Analysis
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide can be compared with other thiadiazole and pyrrolidine-containing compounds:
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound also contains a thiadiazole ring and exhibits similar biological activities.
N-((Z)-2-(4-Methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: This compound shares the methoxyphenyl group and has been studied for its potential pharmacological applications.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-19-8-9(7-12(19)20)13(21)16-15-18-17-14(23-15)10-5-3-4-6-11(10)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSZHJGLYKCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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